molecular formula C22H27FN4O B12243773 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12243773
M. Wt: 382.5 g/mol
InChI Key: ZZWCPEQBQZGPKZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, fluorophenyl, piperazine, and oxan-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting from readily available precursorsThe piperazine ring is then introduced through nucleophilic substitution, and finally, the oxan-4-yl group is added via an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or piperazine rings .

Scientific Research Applications

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27FN4O

Molecular Weight

382.5 g/mol

IUPAC Name

2-cyclopropyl-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

InChI

InChI=1S/C22H27FN4O/c23-18-3-1-2-4-20(18)26-9-11-27(12-10-26)21-15-19(16-7-13-28-14-8-16)24-22(25-21)17-5-6-17/h1-4,15-17H,5-14H2

InChI Key

ZZWCPEQBQZGPKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=CC=CC=C4F)C5CCOCC5

Origin of Product

United States

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